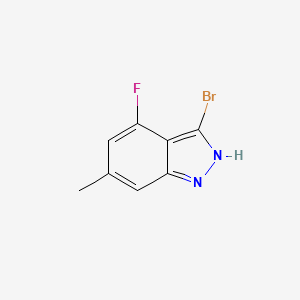

3-Bromo-4-fluoro-6-methyl-1H-indazole

Vue d'ensemble

Description

“3-Bromo-4-fluoro-6-methyl-1H-indazole” is a chemical compound. While there is limited information available specifically on this compound, it is similar to “6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole”, which can be used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer .

Applications De Recherche Scientifique

Anticancer Applications

3-Bromo-4-fluoro-6-methyl-1H-indazole: has shown promise in anticancer research. Indazole derivatives have been observed to possess antiproliferative activity against various neoplastic cell lines . For instance, compounds like 3-amino-1H-indazole-1-carboxamides have been found to inhibit cell growth, which can be crucial in the development of new cancer therapies .

Anti-inflammatory and Analgesic Properties

This compound is also relevant in the development of anti-inflammatory drugs. Indazoles have been synthesized and screened for their in vivo anti-inflammatory potential, showing significant activity with minimal ulcerogenic potential . Additionally, they have demonstrated good antinociceptive activity, which is beneficial for pain management .

Antimicrobial Activity

Indazole compounds, including 3-Bromo-4-fluoro-6-methyl-1H-indazole , can be employed as antimicrobial agents. Their structure has been associated with antibacterial properties, which can be harnessed to treat various bacterial infections .

Antihypertensive Effects

The indazole moiety has been linked to antihypertensive effects, making it a potential candidate for the treatment of high blood pressure. This application is particularly important given the prevalence of hypertension worldwide .

Respiratory Disease Treatment

Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising approach for treating respiratory diseases . This application could lead to the development of novel treatments for conditions such as asthma and chronic obstructive pulmonary disease.

Synthesis of Kinase Inhibitors

3-Bromo-4-fluoro-6-methyl-1H-indazole: is used in the synthesis of PI3 kinase inhibitors, which are important in the regulation of various cellular processes. These inhibitors have therapeutic potential in diseases where PI3 kinase is implicated, such as cancer .

Development of Antidepressants

The indazole structure is also explored for its antidepressant properties. By modifying the indazole core, researchers aim to develop new drugs that can effectively manage depression and other mood disorders .

Antiprotozoal and Antiviral Research

Lastly, indazole derivatives have shown potential in antiprotozoal and anti-HIV research. Their ability to inhibit the growth of protozoa and viruses can be pivotal in creating treatments for diseases like malaria and HIV/AIDS .

Mécanisme D'action

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

It is known that the cyclization process in the synthesis of indazole compounds is greatly affected by the hydrogen bond .

Biochemical Pathways

Given its potential role in the production of hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors , it can be inferred that it may influence related biochemical pathways.

Result of Action

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Propriétés

IUPAC Name |

3-bromo-4-fluoro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIDXVXOJNGYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646389 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluoro-6-methyl-1H-indazole | |

CAS RN |

885522-53-2 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine](/img/structure/B1614260.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614274.png)

![Disodium 3-hydroxy-4-[[2-methyl-4-[(o-tolyl)azo]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B1614282.png)